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Compound of Interest

Compound Name: Zb-716

Cat. No.: B611925 Get Quote

For research purposes only. Not for use in humans.

Zb-716, also known as Fulvestrant-3-boronic acid, is a synthetic, orally bioavailable selective

estrogen receptor downregulator (SERD). It is a structural analog of fulvestrant, a clinically

approved SERD, with a boronic acid moiety at the C3 position, which enhances its oral

bioavailability by reducing first-pass metabolism.[1] Zb-716 acts as a potent antagonist of the

estrogen receptor alpha (ERα), competitively binding to it and inducing its degradation.[1][2][3]

This mechanism effectively blocks ERα-mediated signaling pathways, which are crucial for the

growth and survival of ER-positive cancer cells.[2]

These application notes provide a detailed synthesis protocol for Zb-716, along with

experimental protocols for key in vitro assays to evaluate its biological activity.

Quantitative Data Summary
The following tables summarize the key quantitative data for Zb-716 based on preclinical

studies.

Table 1: In Vitro Activity of Zb-716
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Parameter Cell Line Value Reference

ERα Binding Affinity

(IC₅₀)
- 4.1 nM [1][2][3]

ERα Downregulation

(IC₅₀)
T47D 7.8 nM [2]

ERα Downregulation

(IC₅₀)

T47D/PKCα

(Tamoxifen-resistant)
12.7 nM [2]

Inhibition of Cell

Growth (IC₅₀)
MCF-7 3.2 nM

Inhibition of Cell

Growth (IC₅₀)

T47D/Y537S (ERα

mutant)
24.4 nM

Table 2: Pharmacokinetic Properties of Zb-716 in Mice

Parameter Dose Value Reference

Administration Route Oral 8.3 mg/kg [3]

Cₘₐₓ 8.3 mg/kg 169.8 ng/mL [3]

T₁/₂ 8.3 mg/kg 23.5 h [3]

AUC 8.3 mg/kg 2547.1 ng·h/mL [2][3]

Synthesis Protocol
The synthesis of Zb-716 (Fulvestrant-3-boronic acid) can be achieved from fulvestrant through

a multi-step process. The following protocol is based on the procedure described by Liu et al. in

the Journal of Medicinal Chemistry (2016).[2]

Diagram of the Synthesis Workflow

Fulvestrant Fulvestrant-3-triflate

 Triflic anhydride,
 pyridine, CH2Cl2 Fulvestrant-3-pinacol boronate

 B2pin2, Pd(OAc)2,
 tricyclohexylphosphine,

 MeCN Zb-716 (Fulvestrant-3-boronic acid)  Oxidation (e.g., mCPBA)  
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Caption: Synthetic route for Zb-716 from Fulvestrant.

Materials:

Fulvestrant

Triflic anhydride

Pyridine

Dichloromethane (CH₂Cl₂)

Bis(pinacolato)diboron (B₂pin₂)

Palladium(II) acetate (Pd(OAc)₂)

Tricyclohexylphosphine

Acetonitrile (MeCN)

meta-Chloroperoxybenzoic acid (mCPBA)

Potassium hydroxide (KOH)

Methanol (MeOH)

Tetrahydrofuran (THF)

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Triflation of Fulvestrant:

Dissolve Fulvestrant in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -10

°C.
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Add pyridine, followed by the dropwise addition of triflic anhydride.

Stir the reaction mixture at -10 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with

dichloromethane.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude Fulvestrant-3-triflate.

Borylation Reaction:

To a solution of the crude Fulvestrant-3-triflate in acetonitrile (MeCN), add

bis(pinacolato)diboron (B₂pin₂), palladium(II) acetate (Pd(OAc)₂), and

tricyclohexylphosphine.

Heat the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature, filter through a pad

of Celite, and concentrate the filtrate.

Purify the residue by column chromatography on silica gel to yield the Fulvestrant-3-

pinacol boronate ester.

Hydrolysis and Oxidation:

A patent for a similar process describes a deacetylation step followed by oxidation.[4]

While the primary literature does not detail this step for Zb-716 synthesis from fulvestrant

directly, a final oxidation step is necessary to form the boronic acid.

The pinacol boronate ester can be hydrolyzed to the boronic acid under acidic or basic

conditions.

Alternatively, direct oxidation of the boronate ester using an oxidant like meta-

chloroperoxybenzoic acid (mCPBA) in a suitable solvent such as dichloromethane at 0 °C
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can yield the final product, Zb-716.

Purify the final compound by appropriate methods, such as recrystallization or column

chromatography, to obtain pure Zb-716.

Note: This is a generalized protocol. Researchers should consult the primary literature for

specific reaction conditions, stoichiometry, and purification details.

Experimental Protocols
ERα Competitive Binding Assay
This assay determines the ability of Zb-716 to compete with a radiolabeled ligand for binding to

the estrogen receptor alpha.

Diagram of the Experimental Workflow
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Preparation

Incubation

Separation

Detection & Analysis

Prepare ERα protein, [3H]-Estradiol,
and serial dilutions of Zb-716

Incubate ERα, [3H]-Estradiol,
and Zb-716 to reach equilibrium

Separate bound from unbound ligand
(e.g., dextran-coated charcoal)

Measure radioactivity of bound ligand
(Scintillation counting)

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for the ERα competitive binding assay.

Protocol:

Reagent Preparation:

Prepare a buffer solution (e.g., Tris-HCl) containing protease inhibitors.

Prepare a solution of recombinant human ERα protein in the assay buffer.
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Prepare a stock solution of radiolabeled estradiol (e.g., [³H]-17β-estradiol) at a known

concentration.

Prepare serial dilutions of Zb-716 and a non-labeled estradiol standard (for the standard

curve) in the assay buffer.

Assay Procedure:

In a microplate, add the ERα protein solution, the radiolabeled estradiol, and varying

concentrations of Zb-716 or the unlabeled estradiol standard. Include control wells with no

competitor.

Incubate the plate at a specific temperature (e.g., 4 °C) for a sufficient time to reach

binding equilibrium (e.g., 18-24 hours).

Separation of Bound and Unbound Ligand:

Add a separation solution (e.g., dextran-coated charcoal) to each well to adsorb the

unbound radiolabeled estradiol.

Incubate for a short period and then centrifuge the plate to pellet the charcoal.

Detection and Analysis:

Carefully transfer the supernatant (containing the ERα-bound radiolabeled estradiol) to a

scintillation vial.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Generate a competition curve by plotting the percentage of bound radiolabel against the

logarithm of the competitor concentration.

Calculate the IC₅₀ value for Zb-716, which is the concentration of the compound that

inhibits 50% of the specific binding of the radiolabeled estradiol.

ERα Downregulation Assay (Western Blot)
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This assay is used to determine the ability of Zb-716 to induce the degradation of the ERα

protein in cancer cells.

Protocol:

Cell Culture and Treatment:

Culture ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate media.

Seed the cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Zb-716 for a specified period (e.g., 24-48

hours). Include a vehicle-treated control.

Protein Extraction:

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase

inhibitors.

Collect the cell lysates and determine the protein concentration using a suitable method

(e.g., BCA assay).

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Immunodetection:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin

in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for ERα overnight at 4 °C.

Wash the membrane with TBST to remove unbound primary antibody.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Wash the membrane again with TBST.

Signal Detection and Analysis:

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the

signal using an imaging system.

Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein

loading.

Quantify the band intensities using densitometry software and normalize the ERα signal to

the loading control.

Determine the concentration of Zb-716 that causes a 50% reduction in ERα protein levels

(IC₅₀).

Cell Proliferation Assay (MTT Assay)
This assay measures the effect of Zb-716 on the proliferation of cancer cells.

Protocol:

Cell Seeding and Treatment:

Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density.

Allow the cells to attach and grow for 24 hours.

Treat the cells with a range of concentrations of Zb-716. Include a vehicle-treated control

and a positive control for cell death.

MTT Incubation:
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After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) solution to each well.

Incubate the plate for 2-4 hours at 37 °C to allow viable cells to reduce the yellow MTT to

purple formazan crystals.

Formazan Solubilization:

Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide -

DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement and Analysis:

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the vehicle-

treated control.

Plot the percentage of viability against the logarithm of the Zb-716 concentration and

determine the IC₅₀ value for cell growth inhibition.

Signaling Pathway
Zb-716 exerts its anti-cancer effects by targeting the estrogen receptor signaling pathway. In

ER-positive breast cancer, estradiol (E2) binds to ERα, leading to its dimerization and

translocation to the nucleus. The ERα dimer then binds to estrogen response elements (EREs)

on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell

proliferation and survival.

Zb-716, as a SERD, competitively binds to ERα and induces a conformational change that

marks the receptor for proteasomal degradation. This depletion of ERα protein levels prevents

the downstream signaling cascade, thereby inhibiting the growth of ER-positive cancer cells.

Diagram of the ERα Signaling Pathway and Inhibition by Zb-716
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Caption: Mechanism of action of Zb-716 in the ERα signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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